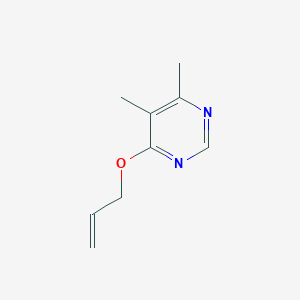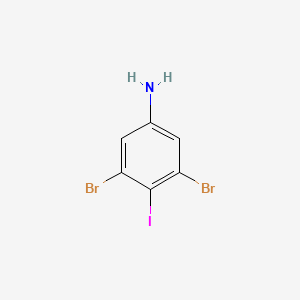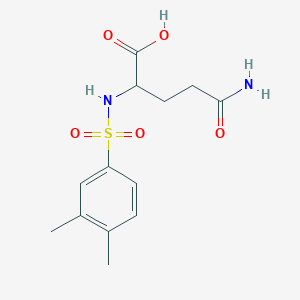![molecular formula C12H16N2O2 B2388556 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 923113-84-2](/img/structure/B2388556.png)
2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol” belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be analyzed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . The specific molecular structure of “this compound” would require experimental determination.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. These properties include melting point, boiling point, solubility, and stability . The specific physical and chemical properties of “this compound” are not available in the literature I have access to.Wissenschaftliche Forschungsanwendungen
Catalysis
The utilization of ligands and complexes involving similar benzo[d]imidazol-yl derivatives in catalysis is noteworthy. For instance, molybdenum(VI) complexes with thiazole-hydrazone ligands have been demonstrated to be efficient reusable catalysts for the oxidation of primary alcohols and hydrocarbons. These complexes exhibit high catalytic activity, improved stability, recycling ability, and operational flexibility, making them superior to homogeneous catalysts in certain reactions (Ghorbanloo & Maleki Alamooti, 2017). Similarly, N-heterocyclic carbenes, closely related to the benzo[d]imidazol-yl derivatives, have been identified as versatile nucleophilic catalysts for transesterification/acylation reactions, offering low catalyst loadings and efficient conversions at room temperature (Grasa, Kissling, & Nolan, 2002).
Material Science
In the domain of material science, the self-assembly and crystalline structure of cyclotriguaiacylene derivatives, which involve hydrogen bonding and C−H···π interactions, are explored. These interactions facilitate the formation of extended organic frameworks, indicating potential applications in the development of novel materials with specific molecular architectures (Shi et al., 2010).
Organic Synthesis
The field of organic synthesis also benefits from the applications of compounds structurally related to "2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol." Research into the synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol demonstrates the potential for developing new antifungal agents (Raga et al., 1992). Moreover, the synthesis under microwave irradiation showcases an efficient method for preparing imidazole derivatives, highlighting the role of innovative techniques in enhancing synthetic procedures (Lian-qing, 2011).
Wirkmechanismus
Target of Action
Similar compounds with an imidazole ring structure have been found to exhibit antimicrobial activities . They show strong bacteriostatic or bactericidal activity against various bacterial species such as Staphylococcus spp. , Micrococcus luteus ATCC 10240 , and Bacillus spp. .
Mode of Action
Imidazole derivatives are known to play an important role in charge-transfer processes and as a hydrogen donor and acceptor in enzymes . This suggests that the compound may interact with its targets by donating or accepting hydrogen atoms, thereby affecting the normal functioning of the target organisms.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biological activities, such as antimicrobial, antitumor, and antiviral activities . This suggests that the compound may interfere with multiple biochemical pathways in the target organisms, leading to a broad spectrum of downstream effects.
Pharmacokinetics
Imidazole compounds are known to be highly polar, with good tissue penetration and permeability . This suggests that the compound may have high bioavailability.
Result of Action
Similar compounds have been found to exhibit strong bacteriostatic or bactericidal activity . This suggests that the compound may inhibit the growth of bacteria or kill them outright, thereby preventing or treating bacterial infections.
Action Environment
The efficacy of similar compounds is known to be influenced by factors such as the presence of other substances, ph, temperature, and the specific characteristics of the target organisms .
Safety and Hazards
The safety and hazards of a compound are typically determined through toxicological studies. These studies assess the potential risks associated with exposure to the compound . The specific safety and hazard information for “2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol” is not available in the literature I have access to.
Zukünftige Richtungen
The future directions for research on a compound depend on its potential applications. For imidazole derivatives, potential areas of interest include pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The specific future directions for “2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol” would depend on its properties and potential applications.
Eigenschaften
IUPAC Name |
2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-9-7-14-11-5-3-2-4-10(11)13-12(14)6-8-15/h2-5,15H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKDCJRGIOWHGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2388477.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2388478.png)



![(Z)-3-(6-Bromoimidazo[1,2-a]pyrazin-3-yl)-2-(6-chloro-1H-indole-3-carbonyl)prop-2-enenitrile](/img/structure/B2388485.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(benzo[d][1,3]dioxol-5-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2388487.png)
![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2388488.png)




![2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide](/img/structure/B2388496.png)
